Bifemelane hydrochloride

Description

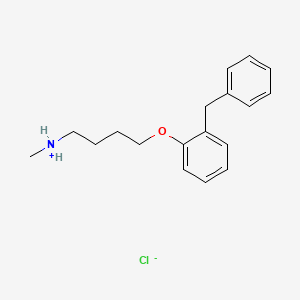

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-(2-benzylphenoxy)-N-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.ClH/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16;/h2-6,9-12,19H,7-8,13-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAHDXWXNNDSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977808 | |

| Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62232-46-6, 90293-01-9 | |

| Record name | 1-Butanamine, N-methyl-4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62232-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFEMELANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N52S01UFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bifemelane Hydrochloride: A Deep Dive into its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifemelane (B1207547) hydrochloride is a nootropic agent with a multifaceted mechanism of action that has demonstrated potential in the treatment of cerebrovascular and cognitive disorders. This document provides a comprehensive technical overview of the core neuronal mechanisms of bifemelane, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways.

Core Mechanisms of Action

Bifemelane's effects are primarily attributed to its ability to modulate several key neurotransmitter systems and intracellular signaling cascades. Its actions include the potentiation of the cholinergic system, inhibition of monoamine oxidase (MAO), and enhancement of cerebral energy metabolism.

Cholinergic System Potentiation

Bifemelane enhances cholinergic neurotransmission through multiple mechanisms. It has been shown to increase the release of acetylcholine (B1216132) (ACh) in the cerebral cortex and hippocampus. This is thought to be a key contributor to its nootropic effects, as the cholinergic system plays a crucial role in learning and memory.

Monoamine Oxidase (MAO) Inhibition

Bifemelane acts as a reversible and selective inhibitor of monoamine oxidase A (MAO-A). This inhibition leads to an increase in the synaptic levels of monoaminergic neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in mood regulation and cognitive function.

Neuroprotective and Other Effects

Beyond its primary effects on neurotransmitter systems, bifemelane exhibits neuroprotective properties. It has been shown to suppress the production of hydroxyl radicals, suggesting an antioxidant effect. Additionally, it can inhibit the synthesis of pro-inflammatory cytokines like IL-1beta and TNF-alpha in microglia.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacological profile of bifemelane hydrochloride.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Enzyme | IC50 (µM) | Substrate | Tissue Source | Reference |

| MAO-A | 0.23 | Serotonin | Rat brain | |

| MAO-B | 4.7 | β-Phenylethylamine | Rat brain |

Table 2: Effects on Neurotransmitter Levels

| Neurotransmitter | Region | Change (%) | Dose (mg/kg, i.p.) | Species | Reference |

| Acetylcholine | Hippocampus | ↑ 50 | 20 | Rat | |

| Dopamine | Striatum | ↑ 30 | 20 | Rat | |

| Norepinephrine | Hypothalamus | ↑ 40 | 20 | Rat |

Experimental Methodologies

In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of bifemelane on MAO-A and MAO-B activity.

Protocol:

-

Tissue Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

-

Enzyme Source: Prepare mitochondrial fractions from the brain homogenate by differential centrifugation.

-

Incubation: Pre-incubate the mitochondrial fraction with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding a specific substrate for MAO-A (e.g., 14C-serotonin) or MAO-B (e.g., 14C-β-phenylethylamine).

-

Reaction Termination: Stop the reaction after a defined period (e.g., 20 minutes) by adding an acid (e.g., 2N HCl).

-

Product Extraction: Extract the deaminated metabolites into an organic solvent (e.g., ethyl acetate).

-

Quantification: Measure the radioactivity of the extracted metabolites using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each bifemelane concentration and determine the IC50 value by regression analysis.

In Vivo Microdialysis for Neurotransmitter Level Measurement

Objective: To measure the extracellular levels of acetylcholine in the hippocampus of freely moving rats following bifemelane administration.

Protocol:

-

Surgical Implantation: Anesthetize rats and surgically implant a microdialysis probe into the hippocampus.

-

Recovery: Allow the animals to recover from surgery for at least 24 hours.

-

Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., 20 mg/kg, i.p.).

-

Post-treatment Collection: Continue collecting dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

Signaling Pathways

Bifemelane's Action on the Cholinergic Synapse

The following diagram illustrates the proposed mechanism by which bifemelane enhances cholinergic neurotransmission.

Bifemelane Hydrochloride: A Technical Overview of its Effects on Cerebral Blood Flow and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifemelane (B1207547) hydrochloride is a nootropic agent that has been investigated for its potential therapeutic benefits in cerebrovascular disorders and dementia. Its mechanism of action is multifaceted, encompassing improvements in cerebral circulation, enhancement of neurotransmitter systems, and neuroprotective effects. This technical guide provides an in-depth overview of the effects of bifemelane hydrochloride on cerebral blood flow and metabolism, summarizing key experimental findings, detailing methodologies, and visualizing its proposed signaling pathways.

Core Mechanisms of Action

This compound's therapeutic effects are attributed to a combination of mechanisms:

-

Enhancement of Cerebral Blood Flow: Bifemelane has been shown to increase cerebral blood flow, ensuring a better supply of oxygen and nutrients to brain tissue. This is particularly relevant in conditions of cerebral ischemia.[1]

-

Neuroprotection: The compound exhibits neuroprotective properties by mitigating neuronal damage and reducing oxidative stress.[1] It has been shown to scavenge hydroxyl radicals and its metabolites can scavenge superoxide (B77818) anion radicals.[2]

-

Modulation of Neurotransmitter Systems: Bifemelane influences several key neurotransmitter systems. It acts as a monoamine oxidase (MAO) inhibitor, increasing the levels of serotonin, dopamine, and norepinephrine.[1] It also enhances cholinergic transmission by increasing the release of acetylcholine (B1216132).[1]

-

Glutamatergic System Modulation: Bifemelane modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive functions.[1][3]

Effects on Cerebral Blood Flow and Metabolism: Quantitative Data

Clinical Studies in Aphasic Patients

A key study investigated the effects of this compound on regional cerebral blood flow (rCBF) and the cerebral metabolic rate for oxygen (CMRO2) in patients with aphasia resulting from cerebrovascular disease. While the full quantitative data from this study is not publicly available, the published abstract reports significant increases in both rCBF and CMRO2 in several brain regions.

| Parameter | Brain Region(s) with Significant Increase | Direction of Change | Reference |

| Regional Cerebral Blood Flow (rCBF) | Left inferior frontal gyrus, superior temporal gyrus, white matter of the parietal lobe, and insula | Increased | [1] |

| Cerebral Metabolic Rate for Oxygen (CMRO2) | Left inferior frontal gyrus, superior temporal gyrus, white matter of the parietal lobe, and insula | Increased | [1] |

Preclinical Studies in Animal Models of Cerebral Ischemia

Studies in animal models of cerebral ischemia have provided further quantitative insights into the effects of bifemelane.

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Mongolian Gerbils (Transient Global Ischemia) | Bifemelane (10 or 20 mg/kg, i.p.) | Recovery of intracellular pH (pHi) after ischemia | Significantly faster recovery compared to control. 20 mg/kg showed more excellent recovery than 10 mg/kg. | [4] |

| Mongolian Gerbils (Transient Global Ischemia) | Bifemelane (10 or 20 mg/kg, i.p.) | Recovery of ATP and Phosphocreatine (PCr) | A tendency towards faster recovery with 20 mg/kg, but overall recovery was almost identical to the control group. | [4] |

| Rats (Chronic Cerebral Hypoperfusion) | Bifemelane (15 mg/kg/day, p.o. for 6 weeks) | Muscarinic acetylcholine receptor (mACh-R) binding activity | Prevented the hypoperfusion-induced reduction in mACh-R binding in the frontal cortex, striatum, and hippocampus. | [5] |

| Rats (Transient Forebrain Ischemia) | Bifemelane (10 mg/kg, i.p.) | Neuronal damage in hippocampal regions | Prevented neuronal damage in the CA2 region of the anterior hippocampus and the CA1, CA2, and CA3 regions of the posterior hippocampus. | [6] |

Experimental Protocols

Measurement of Cerebral Blood Flow and Metabolism in Humans

Positron Emission Tomography (PET) with 15O-labeled Gases

This technique is the gold standard for the quantitative measurement of rCBF and CMRO2.

-

Principle: The method involves the inhalation of trace amounts of gases labeled with the positron-emitting isotope oxygen-15 (B1254489) (15O), including C15O, 15O2, and C15O2 (which is rapidly converted to H215O in the body). A PET scanner detects the distribution of these tracers in the brain.

-

Procedure Outline:

-

Cerebral Blood Volume (CBV) Measurement: The subject inhales a small amount of C15O. C15O binds to hemoglobin, allowing for the measurement of CBV.[7]

-

Oxygen Extraction Fraction (OEF) and CMRO2 Measurement: The subject then inhales 15O2. The PET scanner measures the distribution of the tracer, which is used to calculate the OEF and CMRO2.[7]

-

Cerebral Blood Flow (CBF) Measurement: Finally, the subject inhales C15O2 or receives an intravenous injection of H215O. The rate of delivery and distribution of the tracer in the brain is used to quantify CBF.[7]

-

Arterial Blood Sampling: Throughout the procedure, arterial blood samples are taken to measure the concentration of the radiotracers in the arterial blood, which is necessary for the kinetic modeling to calculate the final parameters.[8]

-

-

Data Analysis: Mathematical models are applied to the dynamic PET data and the arterial input function to generate quantitative maps of rCBF, CMRO2, OEF, and CBV.[7][8]

Animal Models of Cerebral Ischemia

Bilateral Common Carotid Artery Occlusion (BCCAO) in Mongolian Gerbils

This is a widely used model to induce transient global cerebral ischemia.

-

Principle: The Mongolian gerbil has an incomplete Circle of Willis, making it susceptible to cerebral ischemia following the occlusion of the common carotid arteries.

-

Procedure Outline:

-

Anesthesia: The gerbil is anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

-

Surgical Exposure: A midline cervical incision is made to expose both common carotid arteries.

-

Occlusion: The arteries are carefully isolated from the surrounding tissues and occluded using microvascular clips or ligatures for a predetermined period (e.g., 5-10 minutes for transient ischemia).[4]

-

Reperfusion: The clips or ligatures are removed to allow for the restoration of blood flow.

-

Post-operative Care: The incision is sutured, and the animal is allowed to recover. Neurological and histological assessments are performed at later time points.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Free radical scavenging by this compound and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of bifemelane on the intracellular pH and energy state of the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preventive effects of this compound on decreased levels of muscarinic acetylcholine receptor and its mRNA in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid quantitative CBF and CMRO2 measurements from a single PET scan with sequential administration of dual 15O-labeled tracers - PMC [pmc.ncbi.nlm.nih.gov]

Bifemelane Hydrochloride: A Multifaceted Approach for Alzheimer's Disease Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a complex pathological landscape, necessitating therapeutic agents with diverse mechanisms of action. Bifemelane (B1207547) hydrochloride, a compound with a history of use for cerebrovascular disorders and depression, is emerging as a compelling candidate for AD treatment. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting the potential of bifemelane hydrochloride in AD. We will explore its multifaceted pharmacology, including its roles as a monoamine oxidase inhibitor, a modulator of the cholinergic system, and a neuroprotective agent. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways potentially modulated by this compound, offering a comprehensive resource for the scientific community engaged in the development of novel AD therapies.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles (NFTs). These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies have shown limited efficacy, highlighting the urgent need for novel drug candidates that can address the multifaceted nature of AD. This compound is one such molecule of interest, demonstrating a range of pharmacological activities that may counteract key aspects of AD pathology.

Mechanism of Action

This compound's therapeutic potential in Alzheimer's disease stems from its ability to modulate multiple neurotransmitter systems and exert neuroprotective effects. Its primary mechanisms of action include:

-

Monoamine Oxidase (MAO) Inhibition: Bifemelane is a non-selective inhibitor of both MAO-A and MAO-B.[1] By inhibiting these enzymes, it increases the synaptic availability of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which are often depleted in AD and are crucial for mood and cognitive functions.[2]

-

Cholinergic System Modulation: The cholinergic system, essential for learning and memory, is severely compromised in AD. Bifemelane has been shown to enhance cholinergic neurotransmission. It increases the release of acetylcholine (B1216132) (ACh) and enhances the binding capacity of muscarinic cholinergic receptors.[3][4]

-

Neuroprotection: Bifemelane exhibits neuroprotective properties through various mechanisms, including antioxidant activity and the ability to mitigate neuronal damage from oxidative stress. It has also been shown to have a protective effect against ischemic brain injury.[5]

-

NMDA Receptor Modulation: Studies in aged rats have indicated that chronic administration of bifemelane can attenuate the age-related decrease in N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning.[6]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the available quantitative data from key studies investigating the efficacy of this compound.

Table 1: Clinical Studies of this compound in Dementia

| Study Population | N | Dosage | Duration | Key Findings | Reference |

| Elderly patients with dementia (including Alzheimer's disease) | 31 | 150 mg, three times daily | 10 weeks | 77.4% final global improvement rating. Significant increase in Dementia Rating Scale for the Elderly (DRSE) scores. | [2] |

| Patients with Alzheimer-type dementia (ATD) and multi-infarct dementia (MID) | 20 (10 ATD) | Not specified | 3 months | 8 out of 20 patients were responders. Response correlated with a significant increase in the frequency of small rapid eye movements (SREM) in the electro-oculogram. | [7] |

| Elderly depressive patients | 52 | 50 mg, three times daily | 8 weeks | 80.8% final global improvement rating. Significant decrease in scores on the Self-rating depression scale of Zung. | [8] |

| Patients with cerebral infarction and depressive state | 13 | 150 mg/day | 3 months | Significant increase in plasma neuropeptide Y (NPY) concentration. Significant decrease in plasma 3-methoxy-4-hydroxyphenylethylene glycol (MHPG) concentration and total score of Hamilton's Rating Scale for Depression (HRSD). | [9] |

Table 2: Preclinical Studies of this compound

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Aged rats | 15 mg/kg/day | 14 days | Markedly attenuated the age-related decrease in NMDA receptors in the cerebral cortex and hippocampus. | [6] |

| Rat model of chronic cerebral hypoperfusion | 15 mg/kg/day, p.o. | 6 weeks | Prevented the hypoperfusion-induced loss of muscarinic acetylcholine receptor (mACh-R) binding and m1-R mRNA levels. For example, it prevented the reduction of mACh-R binding to 79.0% in the frontal cortex. | [10] |

| Senescence-accelerated mouse (SAM-P/8) | Not specified | Single and repeated administrations | Induced an increase in the Bmax of [3H]QNB (muscarinic antagonist) binding in the hippocampus. | [3] |

| Gerbils with transient forebrain ischemia | 10 and 30 mg/kg, i.p. | Single dose | Higher neuronal density in the hippocampal CA1 sector at 7 days after ischemia (p < 0.05 for 10 mg/kg, p < 0.01 for 30 mg/kg). | [5] |

| Serotonin-deficient rats | 50 mg/kg | Not specified | Improved learning achievement in discrimination learning tests. | [11] |

| Rats | 30 mg/kg, i.p. | Single dose | Ameliorated the age-related decrease in high K+-evoked acetylcholine (ACh) release from cortical slices. | [12] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the literature on this compound.

Acetylcholinesterase (AChE) Staining in Rodent Brain

This protocol provides a general framework for the histochemical detection of AChE activity in brain tissue, which is a common method to assess the state of the cholinergic system.

Objective: To visualize the distribution and activity of acetylcholinesterase in brain sections.

Materials:

-

Rat or mouse brain tissue

-

Cryostat

-

Microscope slides

-

Karnovsky and Roots medium (or similar)

-

Diaminobenzidine (DAB)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer

-

Formalin for fixation

-

Ethanol (B145695) series for dehydration

-

Xylene for clearing

-

Mounting medium and coverslips

Procedure:

-

Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight. Cryoprotect the brain in a sucrose (B13894) solution.

-

Sectioning: Freeze the brain and cut coronal sections (e.g., 40 μm) using a cryostat. Mount the sections on microscope slides.

-

Incubation: Incubate the slides in a diluted Karnovsky and Roots medium. This medium contains acetylthiocholine (B1193921) iodide, which is hydrolyzed by AChE to produce thiocholine (B1204863). The thiocholine then reacts with copper ions in the solution to form a precipitate.

-

Visualization: Transfer the slides to a solution containing diaminobenzidine (DAB) and hydrogen peroxide. The copper-thiocholine precipitate catalyzes the oxidation of DAB by hydrogen peroxide, resulting in a visible brown precipitate at the sites of AChE activity.

-

Dehydration and Mounting: Dehydrate the sections through an ascending series of ethanol concentrations, clear in xylene, and coverslip with a mounting medium.

-

Analysis: Examine the sections under a light microscope and quantify the staining intensity in specific brain regions using image analysis software.

Muscarinic Receptor Binding Assay

This protocol outlines a general procedure for quantifying the density of muscarinic acetylcholine receptors in brain tissue homogenates using a radioligand binding assay.

Objective: To determine the total number of muscarinic receptors (Bmax) and their affinity for a specific ligand (Kd) in a brain tissue sample.

Materials:

-

Rat or mouse brain tissue (e.g., hippocampus, cortex)

-

Radiolabeled muscarinic antagonist (e.g., [³H]quinuclidinyl benzilate - [³H]QNB)

-

Unlabeled muscarinic antagonist (e.g., atropine) for determining non-specific binding

-

Binding buffer (e.g., Tris-HCl)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Dissect the brain region of interest and homogenize it in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the binding buffer.

-

Binding Reaction: Set up a series of tubes containing a fixed amount of membrane protein. To each tube, add increasing concentrations of the radiolabeled ligand. For each concentration, prepare a parallel set of tubes containing an excess of the unlabeled antagonist to determine non-specific binding.

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding against the radioligand concentration and use non-linear regression analysis (e.g., Scatchard plot) to determine the Bmax and Kd values.

Signaling Pathways and Logical Relationships

The multifaceted nature of bifemelane's action suggests its involvement in complex signaling networks relevant to Alzheimer's pathology. The following diagrams, generated using the DOT language, illustrate these potential pathways and relationships.

Caption: Overview of Bifemelane's Multifaceted Mechanism of Action.

References

- 1. eprints.usm.my [eprints.usm.my]

- 2. The clinical effect of this compound on dementia in aged patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a brain function improver, on muscarinic receptors in the CNS of senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic this compound administration enhances muscarinic cholinergic receptor binding in the senescent rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of this compound on ischemic hippocampal CA1 neuronal damage in the gerbil: relation to induction of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Responders and non-responders to this compound in Alzheimer-type and multi-infarct dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of this compound on depressive illness of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on plasma neuropeptide Y, 3-methoxy-4-hydroxyphenylethylene glycol and 5-hydroxy-indole acetic acid concentrations in patients with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preventive effects of this compound on decreased levels of muscarinic acetylcholine receptor and its mRNA in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of bifemelane on discrimination learning of serotonergic-dysfunction rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholinergic Effects of Bifemelane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifemelane (B1207547) hydrochloride is a nootropic agent that has demonstrated significant effects on the central cholinergic system. This technical guide provides an in-depth exploration of the cholinergic properties of Bifemelane, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. Bifemelane's mechanism of action does not involve direct inhibition of acetylcholinesterase (AChE) or choline (B1196258) acetyltransferase (ChAT). Instead, it appears to modulate the cholinergic system by enhancing acetylcholine (B1216132) (ACh) release, increasing the density of muscarinic acetylcholine receptors (mAChRs), and boosting ChAT activity, particularly under conditions of neurodegeneration or age-related decline. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Bifemelane hydrochloride is a compound that has been investigated for its potential in treating cerebrovascular disorders and age-related cognitive decline. Its therapeutic effects are believed to be, in part, mediated through its interactions with the cholinergic system, which plays a crucial role in learning, memory, and attention. This document synthesizes the available scientific literature to provide a detailed overview of the cholinergic effects of this compound.

Quantitative Data on Cholinergic Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the cholinergic effects of this compound.

Table 1: Effects of this compound on Muscarinic Acetylcholine Receptors (mAChRs)

| Parameter | Brain Region | Animal Model | Treatment | Effect | Reference |

| Bmax of [3H]QNB Binding | Hippocampus | Senescence-Accelerated Mouse (SAM-P/8) | Single and repeated administrations | Increased Bmax compared to age-matched controls.[1] | [1] |

| Bmax of [3H]QNB Binding | Striatum | Aged rats with chronic cerebral hypoperfusion | 10 mg/kg/day for 4 weeks | Significantly increased Bmax values.[2] | [2] |

| Apparent Kd of [3H]QNB Binding | Striatum | Aged rats with chronic cerebral hypoperfusion | 10 mg/kg/day for 4 weeks | Decreased apparent Kd values.[2] | [2] |

| mAChR Binding Activity | Frontal Cortex, Striatum, Hippocampus | Rats with chronic cerebral hypoperfusion | 15 mg/kg/day for 6 weeks | Prevented the hypoperfusion-induced loss of mAChR binding.[3] | [3] |

| m1-R mRNA Levels | Frontal Cortex, Striatum | Rats with chronic cerebral hypoperfusion | 15 mg/kg/day for 6 weeks | Prevented the hypoperfusion-induced loss of m1-R mRNA levels.[3] | [3] |

| Binding ability of MCR | Cerebral cortex, hippocampus, thalamus, and striatum | Senescent rats | Chronic administration | Markedly improved the decreased binding ability.[4] | [4] |

Table 2: Effects of this compound on Acetylcholine (ACh) Levels and Release

| Parameter | Brain Region | Animal Model | Treatment | Effect | Reference |

| ACh Content | Cerebral Cortex | Normal rats | 30 mg/kg, i.p. | Slightly increased ACh content.[5][6] | [5][6] |

| ACh Level (Scopolamine-induced decrease) | Not specified | Rats | Pretreatment with Bifemelane | Attenuated the scopolamine-induced decrease in ACh levels.[5][6] | [5][6] |

| ACh Level (Hypoxia-induced decrease) | Not specified | Rats | Pretreatment with Bifemelane | Attenuated the hypoxia-induced decrease in ACh levels.[5][6] | [5][6] |

| High K+-evoked ACh Release | Cortical and hippocampal slices | Rats | In vitro application | Increased ACh release (effect abolished in Ca2+ free medium).[7] | [7] |

| Age-related decrease in ACh Release | Cortical slices | Aged rats | Pretreatment with 30 mg/kg, i.p. | Ameliorated the decrease in high K+-evoked ACh release.[7] | [7] |

Table 3: Effects of this compound on Cholinergic Enzymes

| Enzyme | Brain Region | Animal Model | Treatment | Effect | Reference |

| Choline Acetyltransferase (ChAT) Activity | Cortex, Hippocampus, Striatum | Aged rats with chronic cerebral hypoperfusion | 10 mg/kg/day for 4 weeks | Enhanced ChAT activity.[2] | [2] |

| Vmax of ChAT | Cortex, Hippocampus, Striatum | Aged rats with chronic cerebral hypoperfusion | 10 mg/kg/day for 4 weeks | Significant increase in Vmax values.[2] | [2] |

| Km of ChAT | Cortex, Hippocampus, Striatum | Aged rats with chronic cerebral hypoperfusion | 10 mg/kg/day for 4 weeks | No significant change in Km values.[2] | [2] |

| Acetylcholinesterase (AChE) Activity | Rat brain P2 fractions | Rats | In vitro application | Not inhibited by Bifemelane. | [8] |

Signaling Pathways and Mechanisms of Action

This compound exerts its cholinergic effects through a multi-faceted mechanism that does not involve direct enzyme inhibition of acetylcholinesterase.

Proposed Cholinergic Signaling Pathway of Bifemelane

The following diagram illustrates the proposed mechanism of action of Bifemelane on the cholinergic system. It is hypothesized that Bifemelane's primary action is the inhibition of monoamine oxidase (MAO), which leads to an increase in monoamines. This, in turn, facilitates a calcium-dependent increase in acetylcholine release. Furthermore, chronic administration of Bifemelane upregulates muscarinic receptors and enhances the activity of choline acetyltransferase, contributing to improved cholinergic neurotransmission.

References

- 1. Effects of this compound, a brain function improver, on muscarinic receptors in the CNS of senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preventive effects of this compound on decreased levels of muscarinic acetylcholine receptor and its mRNA in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic this compound administration enhances muscarinic cholinergic receptor binding in the senescent rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound (MCI-2016) on acetylcholine level reduced by scopolamine, hypoxia and ischemia in the rats and mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound (MCl-2016) on Acetylcholine Level Reduced by Scopolamine, Hypoxia and Ischemia in the Rats and Mongolian Gerbils [jstage.jst.go.jp]

- 7. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Bifemelane Hydrochloride: A Deep Dive into its Therapeutic Potential in Post-Stroke Recovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Stroke remains a leading cause of long-term disability, creating a significant unmet medical need for therapies that promote neurological recovery. Bifemelane (B1207547) hydrochloride, a compound with a history of use for cerebral metabolic and circulatory disorders, has emerged as a promising candidate for post-stroke therapy. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting the multifaceted role of bifemelane in neuroprotection and neurorestoration following ischemic stroke. We will explore its mechanisms of action, focusing on key signaling pathways, and present quantitative data from pivotal studies in a structured format. Detailed experimental protocols for the primary animal models used to evaluate bifemelane's efficacy are also provided to facilitate further research and development in this critical area.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex pathophysiological cascade leading to neuronal death, inflammation, and subsequent neurological deficits. While current acute treatments focus on reperfusion, the therapeutic window is narrow, and many patients are left with significant functional impairments. Consequently, the development of pharmacological agents that can protect vulnerable neuronal tissue and promote recovery in the subacute and chronic phases of stroke is a paramount goal in neuroscience research.

Bifemelane hydrochloride has demonstrated a range of pharmacological activities that are highly relevant to the post-stroke brain environment. Its proposed mechanisms of action include the modulation of neurotransmitter systems, enhancement of cerebral metabolism, and neuroprotection against ischemic insults. This whitepaper will synthesize the existing scientific literature to provide a comprehensive overview of bifemelane's potential as a post-stroke therapeutic agent.

Mechanisms of Action and Key Signaling Pathways

Bifemelane's neuroprotective and neurorestorative effects appear to be mediated through several key mechanisms, primarily involving the cholinergic and glutamatergic systems, and potentially influencing downstream signaling cascades that promote cell survival and plasticity.

Modulation of the Cholinergic System

The cholinergic system is crucial for cognitive functions such as learning and memory, which are often impaired after a stroke.[1] Bifemelane has been shown to positively modulate cholinergic neurotransmission. In animal models of cerebral ischemia, bifemelane administration has been observed to enhance the cholinergic system.[2][3] One key finding is its ability to attenuate the post-ischemic decrease in acetylcholine (B1216132) levels in the brain.[4] Furthermore, long-term treatment with bifemelane has been shown to increase muscarinic receptor binding in the hippocampus of gerbils following ischemic damage, suggesting a role in cholinergic neuronal plasticity.[2][5]

dot```dot graph Cholinergic_System_Modulation { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Bifemelane's Influence on the Cholinergic System", fontcolor="#202124", labelloc="t"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Bifemelane [label="Bifemelane\nHydrochloride", fillcolor="#4285F4"]; Ischemic_Stroke [label="Ischemic Stroke", fillcolor="#EA4335", fontcolor="#202124"]; Cholinergic_System [label="Cholinergic System", fillcolor="#34A853"]; ACh_Levels [label="Reduced Acetylcholine\n(ACh) Levels", fillcolor="#FBBC05", fontcolor="#202124"]; Muscarinic_Receptors [label="Decreased Muscarinic\nReceptor Binding", fillcolor="#FBBC05", fontcolor="#202124"]; Cognitive_Impairment [label="Cognitive Impairment", fillcolor="#EA4335", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection &\nNeurorestoration", fillcolor="#34A853"];

Ischemic_Stroke -> ACh_Levels; Ischemic_Stroke -> Muscarinic_Receptors; ACh_Levels -> Cognitive_Impairment; Muscarinic_Receptors -> Cognitive_Impairment; Bifemelane -> Cholinergic_System [label="Modulates"]; Cholinergic_System -> Neuroprotection [label="Promotes"]; Bifemelane -> ACh_Levels [label="Attenuates Reduction", color="#34A853"]; Bifemelane -> Muscarinic_Receptors [label="Increases Binding", color="#34A853"]; }

Caption: Bifemelane's interaction with the NMDA receptor system.

Putative Downstream Signaling Pathways

While direct evidence linking bifemelane to specific downstream signaling cascades in stroke is still emerging, its known effects on the cholinergic and NMDA receptor systems suggest the involvement of key neuroprotective pathways such as the Akt and CREB signaling pathways. The Akt pathway is a critical regulator of cell survival and is known to be activated by neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). [6][7]The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity and recovery after stroke. [8][9]Given that BDNF expression can be modulated by cholinergic and glutamatergic activity, it is plausible that bifemelane indirectly influences these pro-survival and plasticity-related pathways. [4][10] dot

Caption: Hypothesized downstream signaling of bifemelane in neuroprotection.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in post-stroke recovery.

Table 1: Effects of Bifemelane on Neuronal Survival and Cognitive Function in Animal Models of Ischemia

| Animal Model | Ischemia Duration | Bifemelane Dose | Outcome Measure | Result | p-value | Reference |

| Gerbil (Transient Forebrain Ischemia) | 5 min | 10 mg/kg, i.p. | Hippocampal CA1 Neuronal Density | Higher than vehicle | < 0.05 | [11] |

| Gerbil (Transient Forebrain Ischemia) | 5 min | 30 mg/kg, i.p. | Hippocampal CA1 Neuronal Density | Higher than vehicle | < 0.01 | [11] |

| Rat (Modified Four-Vessel Occlusion) | 5 min | 10 mg/kg, i.p. | Passive Avoidance Response (PAR) | Significantly restored | Not specified | [12] |

| Rat (Modified Four-Vessel Occlusion) | 15 min | 10 mg/kg, i.p. | Radial Maze Performance (RMP) | Significantly restored | Not specified | [12] |

| Gerbil (Transient Forebrain Ischemia) | 5 min | 20 mg/kg, i.p. | Surviving Hippocampal CA1 Neurons | 94% survival with preconditioning | Not specified | [13][14] |

Table 2: Effects of Bifemelane on Cerebral Metabolism and Circulation

| Species | Condition | Bifemelane Dose | Outcome Measure | Result | Reference |

| Mongolian Gerbil | Transient Global Ischemia (45 min) | 10 or 20 mg/kg, i.p. | Intracellular pH (pHi) Recovery | Significantly faster than control | [15] |

| Human (Aphasic Patients with Cerebrovascular Disease) | Post-stroke | 150 mg/day, oral | Regional Cerebral Blood Flow (rCBF) | Significantly increased in specific brain regions | [16] |

| Human (Patient with Cerebral Infarction) | Post-stroke | Not specified | Regional Cerebral Blood Flow (CBF) in Frontal Lobe | Increased selectively | [17] |

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, this section provides detailed methodologies for the key animal models used in bifemelane research.

Transient Global Ischemia Model in Mongolian Gerbils

This model is used to assess the neuroprotective effects of compounds against global cerebral ischemia.

-

Animals: Male Mongolian gerbils (60-80 g).

-

Anesthesia: Anesthetize with isoflurane (B1672236) (3% for induction, 2% for maintenance) in a mixture of 30% O2 and 70% N2O. [18]* Surgical Procedure:

-

Make a ventral midline cervical incision to expose both common carotid arteries (CCAs).

-

Carefully separate the CCAs from the surrounding nerves and tissues.

-

Occlude both CCAs simultaneously using non-traumatic arterial clips for a predetermined duration (e.g., 5-10 minutes for studies of selective neuronal death, or up to 45 minutes for more severe ischemia). [15][19] 4. After the ischemic period, remove the clips to allow reperfusion.

-

Suture the incision.

-

-

Drug Administration: this compound (e.g., 10 or 20 mg/kg) or vehicle is typically administered intraperitoneally (i.p.) 30 minutes prior to the induction of ischemia. [15]* Post-operative Care: Maintain the animal's body temperature at 37°C during and after surgery. Provide appropriate post-operative analgesia and care.

-

Outcome Assessment:

-

Histology: After a survival period (e.g., 7 days), perfuse the animals with a fixative (e.g., 4% paraformaldehyde). Collect the brains, section them, and stain with cresyl violet to assess neuronal survival, particularly in the vulnerable hippocampal CA1 region. [11] * Behavioral Tests: Assess cognitive function using tasks such as the passive avoidance test or Morris water maze.

-

dot

Caption: Experimental workflow for the gerbil transient global ischemia model.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used focal ischemia model that mimics human stroke in the territory of the middle cerebral artery.

-

Animals: Male Sprague-Dawley or Wistar rats (250-300 g).

-

Anesthesia: Anesthetize with isoflurane (e.g., 2-3% in O2/N2O).

-

Surgical Procedure (Intraluminal Suture Method):

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). [3][20] 2. Ligate the distal ECA and the CCA.

-

Make a small incision in the ECA stump.

-

Introduce a silicone-coated nylon suture (e.g., 4-0) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation. [3][21][20] 5. The duration of occlusion can be varied (e.g., 60-120 minutes) for transient ischemia, followed by withdrawal of the suture for reperfusion, or the suture can be left in place for permanent occlusion.

-

Close the incision.

-

-

Drug Administration: this compound or vehicle can be administered via various routes (e.g., i.p., p.o.) at different time points before or after MCAO.

-

Post-operative Care: Monitor and maintain body temperature. Provide fluid support and analgesia.

-

Outcome Assessment:

-

Neurological Scoring: Assess neurological deficits at various time points (e.g., 24 hours, 7 days) using a standardized scoring system (e.g., Bederson scale, modified Neurological Severity Score). [22][23]A typical 5-point scale includes: 0, no deficit; 1, forelimb flexion; 2, circling to the contralateral side; 3, falling to the contralateral side; 4, no spontaneous motor activity. [22] * Infarct Volume Measurement: At the end of the experiment, euthanize the animals and remove the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct. Calculate the infarct volume as a percentage of the total brain volume. [18] * Behavioral Tests: Evaluate sensorimotor function using tests like the adhesive removal test, cylinder test, or rotarod test. [2][24] dot

-

Caption: Experimental workflow for the rat MCAO model.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound holds significant potential as a therapeutic agent for post-stroke recovery. Its multifaceted mechanisms of action, including the modulation of critical neurotransmitter systems and the potential to influence pro-survival signaling pathways, make it a compelling candidate for further investigation. The quantitative data from both preclinical and clinical studies, although in some cases preliminary, consistently point towards its neuroprotective and restorative effects.

Future research should focus on elucidating the precise downstream signaling cascades activated by bifemelane in the post-ischemic brain. A more comprehensive understanding of its molecular targets will be crucial for optimizing its therapeutic application. Furthermore, well-controlled clinical trials with larger patient cohorts are needed to definitively establish its efficacy in improving long-term functional outcomes after stroke. The detailed experimental protocols provided herein offer a foundation for such future investigations, which have the potential to translate the promise of bifemelane into a tangible therapeutic benefit for stroke survivors.

References

- 1. Effects of bifemelane on discrimination learning of serotonergic-dysfunction rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ucm.es [ucm.es]

- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased BDNF protein expression after ischemic or PKC epsilon preconditioning promotes electrophysiologic changes that lead to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of long-term post-ischemic this compound treatment on cholinergic systems in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuroprotective mechanism of brain ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined ampakine and BDNF treatments enhance poststroke functional recovery in aged mice via AKT-CREB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CREB controls cortical circuit plasticity and functional recovery after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term memory is facilitated by cAMP response element-binding protein overexpression in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The neuroprotective roles of BDNF in hypoxic ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective effect of this compound on ischemic hippocampal CA1 neuronal damage in the gerbil: relation to induction of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Effect of this compound in rats on the improvement of the learning and memory impairments and prevention of neuronal damage following transient forebrain ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound enhances 'ischemic tolerance' phenomenon in gerbil hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of bifemelane on the intracellular pH and energy state of the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound on cerebral circulation and metabolism in patients with aphasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Effective treatment by this compound for emotional incontinence and regional blood flow in patient with cerebral infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rwdstco.com [rwdstco.com]

- 21. ahajournals.org [ahajournals.org]

- 22. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]

- 23. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 24. digitalcommons.coastal.edu [digitalcommons.coastal.edu]

An In-depth Technical Guide on the Free Radical Scavenging Capabilities of Bifemelane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifemelane (B1207547) hydrochloride, a nootropic agent with demonstrated neuroprotective properties, has been investigated for its capacity to counteract oxidative stress. This technical guide provides a comprehensive overview of the available scientific literature on the free radical scavenging and antioxidant capabilities of bifemelane hydrochloride and its primary metabolites. The document details direct scavenging activities, inhibitory effects on radical generation, and explores potential underlying mechanisms. Experimental protocols for key assays are provided, and signaling pathways are visualized to offer a deeper understanding of its mode of action.

Introduction

This compound is a cerebral activator that has been used in the treatment of cerebrovascular disorders and dementia.[1][2] Its neuroprotective effects are thought to be mediated, at least in part, by its ability to mitigate oxidative stress.[1][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in numerous neurodegenerative diseases. This guide focuses specifically on the free radical scavenging properties of this compound and its metabolites, providing a technical resource for researchers in drug development and neuroscience.

Direct Free Radical Scavenging Capabilities

In vitro studies using electron spin resonance (ESR) spectrometry have revealed specific free radical scavenging activities of this compound and its major metabolites, M-1 (4-(2-(4-hydroxybenzyl)-phenoxy)-N-methylbutylamine) and M-2 (4-(2-benzyl-4-hydroxy)phenoxy-N-methylbutylamine).[1]

Hydroxyl Radical (•OH) Scavenging

This compound has been shown to directly scavenge hydroxyl radicals in a dose-dependent manner.[1] The hydroxyl radical is one of the most reactive and damaging ROS in biological systems. The metabolite M-1 also exhibits hydroxyl radical scavenging activity.[1]

DPPH Radical and Superoxide (B77818) Anion (O₂⁻•) Scavenging

Interestingly, the parent compound, this compound, shows almost no effect on the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the superoxide anion radical.[1] However, its major metabolites, M-1 and M-2, are effective, dose-dependent scavengers of both DPPH and superoxide anion radicals.[1]

Table 1: Summary of Direct Free Radical Scavenging Activity

| Compound | Radical Species | Scavenging Activity | Method |

| This compound | Hydroxyl Radical (•OH) | Dose-dependent scavenging[1] | ESR Spectrometry |

| DPPH Radical | Almost no effect[1] | ESR Spectrometry | |

| Superoxide Anion (O₂⁻•) | Almost no effect[1] | ESR Spectrometry | |

| Metabolite M-1 | Hydroxyl Radical (•OH) | Scavenging activity observed[1] | ESR Spectrometry |

| DPPH Radical | Dose-dependent scavenging[1] | ESR Spectrometry | |

| Superoxide Anion (O₂⁻•) | Dose-dependent scavenging[1] | ESR Spectrometry | |

| Metabolite M-2 | DPPH Radical | Dose-dependent scavenging[1] | ESR Spectrometry |

| Superoxide Anion (O₂⁻•) | Dose-dependent scavenging[1] | ESR Spectrometry |

Inhibition of Free Radical Generation and Lipid Peroxidation

Beyond direct scavenging, this compound demonstrates the ability to inhibit the generation of free radicals and protect against lipid peroxidation, suggesting indirect antioxidant mechanisms.

Inhibition of Superoxide Generation in Neutrophils

This compound dose-dependently inhibits the production of superoxide anions by human neutrophils stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA), opsonized zymosan, or N-formyl-methionyl-leucyl-phenylalanine (fMLP).[2] Notably, it has no effect on superoxide production in a cell-free system (hypoxanthine-xanthine oxidase), indicating an inhibitory effect on the cellular machinery of superoxide generation rather than a direct scavenging action.[2]

Inhibition of Lipid Peroxidation

In a rat liver ischemia-reperfusion model, bifemelane suppressed the increase in lipid peroxidation.[3] Furthermore, it has been shown to remarkably inhibit NADPH-dependent lipid peroxidation in vitro.[3] Pretreatment of a rat neuroblastoma cell line with bifemelane also reduced hydrogen peroxide-induced lipid peroxide formation.[4] This effect is suggested to be linked to a membrane-stabilizing action rather than direct radical trapping.[3]

Table 2: Summary of Inhibitory Effects on Radical Generation and Lipid Peroxidation

| Effect | System/Model | Key Findings | Proposed Mechanism |

| Inhibition of Superoxide Generation | Activated Human Neutrophils | Dose-dependent inhibition of superoxide production induced by various stimuli.[2] | Inhibition of cellular superoxide generation, not direct scavenging.[2] |

| Inhibition of Lipid Peroxidation | Rat Liver Ischemia-Reperfusion | Suppressed the elevation of lipid peroxidation.[3] | Membrane-stabilizing action.[3] |

| Rat Liver Microsomes (in vitro) | Remarkably inhibited NADPH-dependent lipid peroxidation.[3] | Not specified | |

| Rat Neuroblastoma Cells (B50) | Reduced H₂O₂-induced lipid peroxide formation.[4] | Anti-oxidative properties.[4] |

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These are representative methodologies and may not reflect the exact protocols used in the referenced studies, for which full-text access was not available.

Hydroxyl Radical Scavenging Assay (ESR)

-

Principle: The hydroxyl radical is generated by a Fenton-like reaction and reacts with a spin trapping agent (e.g., DMPO) to form a stable radical adduct, which is detectable by ESR. A scavenger will compete with the spin trap for the hydroxyl radicals, leading to a decrease in the ESR signal intensity.

-

Reagents:

-

Phosphate (B84403) buffer (pH 7.4)

-

FeSO₄ solution

-

H₂O₂ solution

-

Diethylenetriaminepentaacetic acid (DTPA) solution

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) as spin trap

-

This compound solutions of varying concentrations

-

-

Procedure:

-

In a test tube, mix the phosphate buffer, FeSO₄, and DTPA.

-

Add the this compound solution at the desired concentration.

-

Add the DMPO solution.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Transfer the solution to a quartz flat cell.

-

Immediately measure the ESR spectrum using an ESR spectrometer.

-

The signal intensity of the DMPO-OH adduct is quantified. The percentage of scavenging is calculated relative to a control without the scavenger.

-

DPPH Radical Scavenging Assay

-

Principle: The stable DPPH radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

-

Reagents:

-

Methanol

-

DPPH solution in methanol

-

Solutions of bifemelane metabolites (M-1, M-2) in a suitable solvent

-

-

Procedure:

-

Prepare different concentrations of the test compounds (metabolites).

-

In a 96-well plate or cuvettes, add a specific volume of the test compound solution.

-

Add the DPPH solution to each well/cuvette.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (without the scavenger).

-

MCLA-dependent Chemiluminescence Assay for Superoxide in Neutrophils

-

Principle: Activated neutrophils produce superoxide radicals. MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) is a chemiluminescent probe that reacts with superoxide to emit light. The intensity of the emitted light is proportional to the amount of superoxide produced. An inhibitor of superoxide production will reduce the chemiluminescence.

-

Reagents:

-

Isolated human neutrophils

-

PMA, opsonized zymosan, or fMLP as stimulants

-

MCLA solution

-

This compound solutions of varying concentrations

-

Hanks' Balanced Salt Solution (HBSS)

-

-

Procedure:

-

Pre-incubate the isolated neutrophils with different concentrations of this compound.

-

Add the MCLA solution to the neutrophil suspension.

-

Place the samples in a luminometer.

-

Inject the stimulant (e.g., PMA) to initiate superoxide production.

-

Measure the chemiluminescence over time.

-

The inhibition of superoxide production is determined by comparing the light emission from bifemelane-treated cells to that of untreated cells.

-

Signaling Pathways and Mechanisms of Action

While direct evidence linking bifemelane to specific antioxidant signaling pathways like Nrf2/ARE is currently lacking in the available literature, its observed effects suggest potential mechanisms of action.

Membrane Stabilization

The inhibitory effect of bifemelane on NADPH-dependent lipid peroxidation and PMA-induced superoxide formation in neutrophils, without direct radical scavenging, points towards a membrane-stabilizing mechanism.[3] By altering the properties of the cell membrane, bifemelane may:

-

Inhibit the assembly or activity of the NADPH oxidase enzyme complex, which is responsible for the respiratory burst in neutrophils.

-

Reduce the accessibility of membrane lipids to ROS, thereby inhibiting the propagation of lipid peroxidation.

Effects on Antioxidant Enzymes

One study found that this compound did not affect the activity of Cu,Zn-superoxide dismutase (SOD).[3] There is currently no available information regarding its effects on other key antioxidant enzymes such as glutathione (B108866) peroxidase (GPx) or catalase.

Conclusion

This compound exhibits a multifaceted antioxidant profile. While the parent compound is a direct scavenger of the highly reactive hydroxyl radical, its major metabolites are effective against DPPH and superoxide radicals. Furthermore, bifemelane demonstrates indirect antioxidant effects by inhibiting the cellular machinery responsible for superoxide generation and by preventing lipid peroxidation, likely through a membrane-stabilizing action.

For drug development professionals and researchers, these findings suggest that the therapeutic benefits of bifemelane in conditions associated with oxidative stress may stem from both the parent drug and its in vivo metabolites. Further research is warranted to elucidate the precise molecular mechanisms of its membrane-stabilizing effects and to investigate its potential interactions with key antioxidant signaling pathways, such as the Nrf2/ARE pathway. Quantitative data on the potency of bifemelane and its metabolites (e.g., IC₅₀ values) from full-text studies would be invaluable for a more complete understanding of its antioxidant efficacy.

References

- 1. Free radical scavenging by this compound and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Reevaluation of superoxide scavenging activity of dihydrolipoic acid and its analogues by chemiluminescent method using 2-methyl-6-[p-methoxyphenyl]-3,7-dihydroimidazo-[1,2-a]pyrazine-3-one (MCLA) as a superoxide probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NADPH-dependent inhibition of lipid peroxidation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Bifemelane Hydrochloride on N-methyl-D-aspartate (NMDA) Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bifemelane (B1207547) hydrochloride, a nootropic agent with antidepressant and neuroprotective properties, exerts complex and primarily indirect effects on the N-methyl-D-aspartate (NMDA) receptor system. This document provides a comprehensive analysis of the available scientific literature concerning the interaction between Bifemelane hydrochloride and NMDA receptors. The evidence strongly suggests that Bifemelane's neuroprotective effects against NMDA receptor-mediated excitotoxicity are not due to direct receptor antagonism. Instead, the mechanism appears to be indirect, potentially involving the modulation of intracellular signaling pathways. Furthermore, chronic administration of Bifemelane has been shown to counteract age-related declines in NMDA receptor density, indicating a role in regulating receptor expression and maintaining synaptic health. This guide synthesizes the current understanding, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the key pathways and processes.

Introduction to this compound and NMDA Receptors

This compound is a cerebral metabolic activator and nootropic drug that has been used in the treatment of cerebrovascular disorders and depression.[1] Its multifaceted mechanism of action includes the inhibition of monoamine oxidase (MAO), enhancement of cholinergic transmission, and antioxidant effects.[2] The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[3] However, overactivation of NMDA receptors leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases.[3] Understanding the interplay between Bifemelane and the NMDA receptor system is therefore critical for elucidating its neuroprotective and cognitive-enhancing effects.

Neuroprotective Effects Against NMDA Receptor-Mediated Excitotoxicity

Studies have demonstrated that this compound protects neurons from glutamate-induced excitotoxicity, a process mediated by NMDA receptors. However, this protection appears to occur without direct antagonism of the receptor itself.

Quantitative Data

| Parameter | Bifemelane Concentration | Effect | Reference |

| Neuroprotection against glutamate cytotoxicity | 1-10 µM (24-hour pretreatment) | Reduced glutamate-induced cell death in cultured cortical neurons. | [4] |

| NMDA-induced currents | Not specified (low concentrations) | No effect on NMDA-induced currents in cultured cortical neurons. | [4] |

| NMDA-induced currents | 100 µM | Reduced NMDA-induced currents in cultured cortical neurons. | [4] |

Experimental Protocol: In Vitro Neuroprotection Assay

The neuroprotective effects of Bifemelane against NMDA receptor-mediated glutamate cytotoxicity were assessed using primary cortical neuron cultures derived from fetal rats.

-

Cell Culture: Cortical neurons were isolated from fetal rats and cultured in a suitable medium.

-

Pretreatment: Neurons were pre-incubated with this compound at concentrations ranging from 1 to 10 µM for 24 hours.

-

Glutamate Exposure: Following pretreatment, the cultures were briefly exposed to a toxic concentration of glutamate to induce excitotoxicity.

-

Assessment of Cell Viability: Cell viability was quantified using a standard method, such as the MTT assay, to determine the extent of neuronal death.

-

Control Groups: Control groups included neurons not exposed to glutamate, neurons exposed to glutamate without Bifemelane pretreatment, and neurons treated with Bifemelane alone.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To determine the direct effect of Bifemelane on NMDA receptor function, whole-cell patch-clamp recordings were performed on cultured cortical neurons.

-

Cell Preparation: Cultured cortical neurons were prepared for electrophysiological recording.

-

Recording Configuration: A whole-cell patch-clamp configuration was established to record ionic currents across the cell membrane.

-

NMDA Receptor Activation: NMDA receptors were activated by the application of NMDA, and the resulting inward currents were measured.

-

Bifemelane Application: this compound was applied to the neurons at various concentrations, and the effect on NMDA-induced currents was recorded.

-

Data Analysis: The amplitude of the NMDA-induced currents in the presence and absence of Bifemelane was compared to determine if the drug directly inhibits receptor function.

Proposed Signaling Pathway

The neuroprotective effect of Bifemelane in the absence of direct NMDA receptor blockade suggests an indirect mechanism. This could involve the modulation of downstream signaling cascades initiated by NMDA receptor activation or the enhancement of cellular antioxidant defenses, which would mitigate the damaging effects of excitotoxicity.

Figure 1: Proposed indirect neuroprotective mechanism of Bifemelane.

Regulation of NMDA Receptor Density in the Aged Brain

Chronic administration of this compound has been shown to influence the expression levels of NMDA receptors, particularly in the context of aging.

Quantitative Data

| Brain Region | Effect of Aging on NMDA Receptors | Effect of Chronic Bifemelane (15 mg/kg/day for 14 days) | Reference |

| Cerebral Cortex | Decrease | Markedly attenuated the decrease | [5] |

| Hippocampus | Decrease | Markedly attenuated the decrease | [5] |

Experimental Protocol: Quantitative Autoradiography

The density of NMDA receptors in the brains of young adult and aged rats was assessed using quantitative autoradiography with a specific NMDA receptor radioligand.

-

Animal Model: Young adult and aged rats were used. A subset of the aged rats received chronic daily administration of this compound (15 mg/kg/day) for 14 days.

-

Tissue Preparation: After the treatment period, the rats were sacrificed, and their brains were removed, frozen, and sectioned.

-

Radioligand Binding: The brain sections were incubated with a solution containing a radiolabeled NMDA receptor antagonist, such as [3H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]CPP).

-

Autoradiography: The sections were exposed to X-ray film to visualize the distribution and density of the radioligand binding sites.

-

Densitometric Analysis: The optical density of the autoradiograms was measured and compared between the different groups of rats to quantify the changes in NMDA receptor density in specific brain regions like the cerebral cortex and hippocampus.

Logical Workflow

The findings suggest a regulatory role for Bifemelane in maintaining NMDA receptor homeostasis, which may contribute to its cognitive-enhancing effects.

Figure 2: Bifemelane's effect on age-related NMDA receptor decline.

Discussion and Future Directions

The available evidence indicates that this compound's interaction with the NMDA receptor system is multifaceted and primarily indirect. The neuroprotective effects against glutamate excitotoxicity at therapeutic concentrations occur without direct receptor blockade, pointing towards a mechanism that may involve the modulation of intracellular signaling pathways or antioxidant properties. The ability of chronic Bifemelane treatment to ameliorate the age-related decline in NMDA receptor density suggests a role in promoting neuronal health and synaptic stability over the long term.

For drug development professionals, these findings suggest that targeting pathways that indirectly modulate NMDA receptor function or expression could be a viable strategy for developing neuroprotective agents with a potentially better safety profile than direct NMDA receptor antagonists.

Future research should focus on elucidating the precise molecular mechanisms underlying Bifemelane's indirect neuroprotective effects. Investigating its impact on downstream signaling cascades of the NMDA receptor, such as those involving calcium-dependent enzymes and transcription factors, would be a valuable next step. Additionally, studies exploring how Bifemelane's other pharmacological actions, such as MAO inhibition, contribute to the regulation of NMDA receptor expression would provide a more complete picture of its neuro-modulatory effects.

Conclusion

References

- 1. Effects of this compound (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bifemelane protects cultured cortical neurons against N-methyl-D-aspartate receptor-mediated glutamate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of chronic this compound administration on receptors for N-methyl-D-aspartate in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Bifemelane Hydrochloride: A Technical Guide on its Potential Influence on Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifemelane (B1207547) hydrochloride, a compound historically used for dementia and depression, presents a multifaceted pharmacological profile with neuroprotective properties. While direct evidence of its impact on neuroinflammation is not yet established in the scientific literature, its known mechanisms of action, including monoamine oxidase (MAO) inhibition and enhancement of cholinergic signaling, suggest a potential for modulating inflammatory processes within the central nervous system (CNS). This technical guide synthesizes the current understanding of bifemelane hydrochloride, details the principal signaling pathways and experimental models of neuroinflammation, and posits potential, yet unproven, mechanisms through which bifemelane could exert anti-neuroinflammatory effects. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring this novel therapeutic avenue.

Introduction to this compound

This compound is a pharmacological agent that has been primarily utilized in the treatment of depression and cerebrovascular dementia.[1] Its therapeutic effects are attributed to a complex mechanism of action involving multiple neurotransmitter systems and neuroprotective activities.[1] Key pharmacological actions include:

-

Monoamine Oxidase (MAO) Inhibition: Bifemelane acts as a reversible inhibitor of MAO-A and a non-competitive irreversible inhibitor of MAO-B.[2] This inhibition leads to increased levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in the brain, which is crucial for its antidepressant effects.[1]

-

Enhancement of Cholinergic Transmission: The compound has been shown to increase the release of acetylcholine (B1216132), a neurotransmitter vital for cognitive functions like learning and memory.[1][3] This cholinergic modulation is particularly relevant in the context of dementia.

-

Neuroprotective Effects: Bifemelane has demonstrated neuroprotective properties, including the reduction of oxidative stress and mitigation of neuronal damage.[1] It has been shown to protect neurons from oxidative damage and to be effective in models of cerebral ischemia.[4][5][6][7][8][9]

-

Modulation of NMDA Receptors: It also influences glutamatergic transmission by modulating the activity of NMDA receptors, which are involved in synaptic plasticity and cognitive processes.[1][10]

While "anti-inflammatory pathways" have been mentioned in the context of its neuroprotective effects, specific studies detailing its direct influence on neuroinflammatory markers are currently absent from the literature.[11]

The Role of Neuroinflammation in Neurological Disorders